molecular formula C8H8Br2O B6316701 1,3-Dibromo-4-methoxy-2-methylbenzene CAS No. 688744-20-9

1,3-Dibromo-4-methoxy-2-methylbenzene

Cat. No.: B6316701
CAS No.: 688744-20-9
M. Wt: 279.96 g/mol
InChI Key: LULWSBLEBVLOSN-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-methoxy-2-methylbenzene: is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzene, where two bromine atoms, one methoxy group, and one methyl group are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include nitration, conversion from the nitro group to an amine, and subsequent bromination .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-4-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Chemistry: 1,3-Dibromo-4-methoxy-2-methylbenzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: The compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals and other biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-4-methoxy-2-methylbenzene is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1,3-dibromo-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULWSBLEBVLOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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